Technical Whitepaper: 4-Methoxythiophene-2-carbaldehyde (CAS 98316-32-6)
Technical Whitepaper: 4-Methoxythiophene-2-carbaldehyde (CAS 98316-32-6)
Executive Summary
4-Methoxythiophene-2-carbaldehyde (CAS 98316-32-6) is a critical heterocyclic building block in modern drug discovery. Structurally, it serves as an electron-rich, five-membered bioisostere of 3-methoxybenzaldehyde, offering unique steric and electronic properties that modulate ligand-target binding kinetics. Its utility spans the synthesis of kinase inhibitors (e.g., EGFR), anti-inflammatory agents, and advanced organic semiconductors.
This guide moves beyond basic catalog data to provide a rigorous technical analysis of its synthesis, reactivity, and application in high-value chemical workflows.
Chemical Identity & Physicochemical Properties[1][2]
Understanding the physical state and electronic distribution of this scaffold is prerequisite to successful reaction planning. Unlike its 3-methoxy isomer, the 4-methoxy variant presents specific regiochemical challenges during synthesis and functionalization.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| CAS Number | 98316-32-6 | Distinct from 3-methoxy isomer (CAS 35134-07-7) |
| IUPAC Name | 4-Methoxythiophene-2-carbaldehyde | Also known as 4-methoxy-2-thiophenecarboxaldehyde |
| Molecular Formula | C₆H₆O₂S | |
| Molecular Weight | 142.18 g/mol | |
| Appearance | Off-white to pale yellow solid | Low-melting solid; tends to liquefy if impure |
| Solubility | DMSO, DCM, MeOH, Ethyl Acetate | Limited water solubility |
| Storage | -20°C, Inert Atmosphere | Air and moisture sensitive; store under Nitrogen/Argon |
| Predicted pKa | ~ -4 to -5 (Conjugate acid) | Aldehyde oxygen protonation |
Structural Analysis (NMR Expectations)
-
¹H NMR (CDCl₃):
-
Aldehyde (-CHO): Singlet at
9.70 – 9.90 ppm. -
Methoxy (-OCH₃): Singlet at
3.80 – 3.90 ppm. -
Thiophene Ring Protons: Two distinct signals showing meta-coupling (
Hz). H3 (adjacent to carbonyl) typically appears downfield ( 7.2–7.6 ppm), while H5 (adjacent to methoxy) is shielded ( 6.2–6.8 ppm).
-
Synthesis & Manufacturing Methodologies
The Regioselectivity Challenge
Direct Vilsmeier-Haack formylation of 3-methoxythiophene is not recommended for high-purity isolation of the 4-methoxy isomer. The methoxy group at position 3 is a strong ortho-director, driving formylation primarily to position 2 (yielding 3-methoxythiophene-2-carbaldehyde). The 4-methoxy isomer (formally 3-methoxythiophene-5-carbaldehyde) is a minor byproduct in this pathway.[1]
Recommended Protocol: Carboxylic Acid Reduction
To ensure structural integrity and avoid difficult isomeric separations, the Reduction-Oxidation Strategy starting from 4-methoxythiophene-2-carboxylic acid (or its ester) is the industry standard.
Step-by-Step Workflow
-
Esterification: Convert 4-methoxythiophene-2-carboxylic acid (CAS 77133-27-8) to its methyl ester using MeOH/H₂SO₄ or MeI/K₂CO₃.
-
Reduction: Reduce the ester to the primary alcohol (4-methoxythiophene-2-methanol) using Lithium Aluminum Hydride (LiAlH₄) in THF at 0°C.
-
Note: DIBAL-H can be used to stop at the aldehyde, but over-reduction is a risk; the alcohol route is more robust.
-
-
Oxidation: Selectively oxidize the alcohol to the aldehyde using Activated Manganese Dioxide (MnO₂) or Swern conditions.
Figure 1: High-fidelity synthesis route avoiding isomeric mixtures common in direct formylation.
Reactivity Profile & Functionalization[2]
The 4-methoxythiophene-2-carbaldehyde scaffold features two reactive centers: the electrophilic aldehyde and the electron-rich thiophene ring .
Aldehyde Condensations
The aldehyde group is highly reactive toward nucleophiles, making it ideal for constructing larger pharmacophores.
-
Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)₃) to form benzyl-type amines.
-
Knoevenagel Condensation: Condenses with active methylene compounds (e.g., malononitrile) to form vinyl nitriles, often used in material science.
-
Henry Reaction: Reacts with nitroalkanes to form nitro-alkenes, precursors to tryptamine analogs.
Ring Electrophilics
The 4-methoxy group donates electron density into the ring, activating the 5-position (adjacent to sulfur, ortho to methoxy) toward electrophilic aromatic substitution (EAS).
-
Halogenation: Bromination (NBS) will occur predominantly at the 5-position.
-
Stability Warning: Acidic conditions can sometimes lead to demethoxylation or polymerization; Lewis acids should be buffered where possible.
Figure 2: Primary reactivity vectors for medicinal chemistry applications.
Applications in Drug Discovery
Kinase Inhibition (EGFR/VEGFR)
Thiophene-based aldehydes are frequently used to synthesize the "hinge-binding" region of kinase inhibitors. The 4-methoxy group provides a specific hydrogen bond acceptor motif that can interact with residues like Cys797 or Met790 in EGFR, potentially improving selectivity over wild-type kinases.
Bioisosteric Replacement
In Lead Optimization, this scaffold replaces:
-
3-Methoxybenzaldehyde: Reduces lipophilicity (LogP) and improves metabolic stability.
-
Furan analogs: Eliminates the metabolic liability of the furan ring (which can form reactive enals).
Case Study: Chalcone Synthesis
Reaction with acetophenones yields thiophene-chalcones, which have demonstrated efficacy as:
-
Dual COX-2/5-LOX inhibitors (Anti-inflammatory).
-
Antitubercular agents.
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Store at -20°C. The aldehyde is prone to air-oxidation to the carboxylic acid (4-methoxythiophene-2-carboxylic acid) upon prolonged exposure to atmosphere.
References
-
Meth-Cohn, O., et al. (1993). Regioselective Vilsmeier Formylation of 3-Substituted Thiophenes.[2] Journal of the Chemical Society, Perkin Transactions 1. (Validating regioselectivity issues).
-
Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link]
